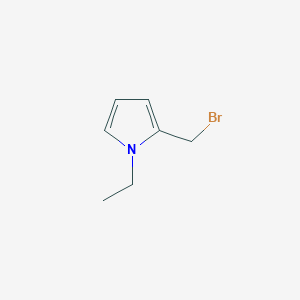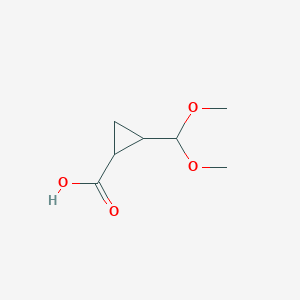
2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid is a unique chemical compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . This compound is characterized by its cyclopropane ring structure, which is substituted with a dimethoxymethyl group and a carboxylic acid group. It is known for its high purity and stability, making it a valuable building block in various chemical syntheses .
Méthodes De Préparation
The synthesis of 2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane derivatives with dimethoxymethyl reagents under controlled conditions. The reaction typically requires the use of a strong base and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with nucleophiles, leading to the formation of different substituted cyclopropane derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the effects of cyclopropane derivatives on biological systemsAdditionally, the compound is used in various industrial processes, including the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring structure is highly strained, making it reactive and capable of forming covalent bonds with other molecules. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds with different properties .
Comparaison Avec Des Composés Similaires
2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as 1-aminocyclopropane-1-carboxylic acid and 2,2-dichloro-1-methylcyclopropanecarboxylate. While these compounds share the cyclopropane ring structure, they differ in their substituents and chemical properties. For example, 1-aminocyclopropane-1-carboxylic acid is a precursor to the plant hormone ethylene, whereas 2,2-dichloro-1-methylcyclopropanecarboxylate is used in various chemical syntheses .
Propriétés
Numéro CAS |
89709-86-4 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-(dimethoxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-10-7(11-2)5-3-4(5)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) |
Clé InChI |
JZEBKVMAOSVMEC-UHFFFAOYSA-N |
SMILES canonique |
COC(C1CC1C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Imidazo[4,5-G]benzoxazole](/img/structure/B13953427.png)


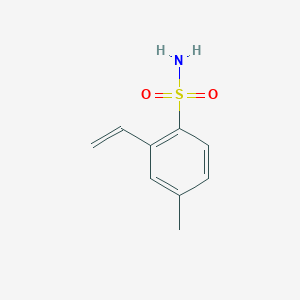

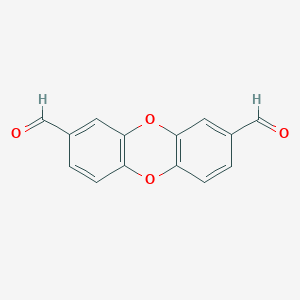

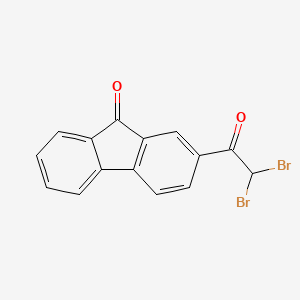
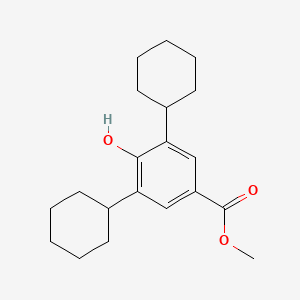


![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13953506.png)
